(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Purity HPLC QC

Peptide chemists using Boc-SPPS face orthogonal deprotection conflicts with S-protected penicillamine analogs. Boc-Pen-OH (CAS 110763-40-1) is the free-thiol, enantiopure L-penicillamine building block that eliminates this bottleneck. • Direct on-resin disulfide formation - no orthogonal thiol deprotection required • (R)-enantiomer guarantees diastereomerically pure peptides; D-isomer substitution abolishes biological activity • Enables radical-free desulfurization to valine at sterically hindered junctions (98% yield reported) • Cold-chain shipped to preserve free thiol reactivity for maximum coupling efficiency

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 110763-40-1
Cat. No. B020081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid
CAS110763-40-1
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S
InChIInChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1
InChIKeyKATRCIRDUXIZQK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Penicillamine: Procurement-Grade Profile for Peptide Synthesis


(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly known as Boc-L-penicillamine or Boc-Pen-OH, is a chiral, non-proteinogenic amino acid derivative [1]. It is a core building block in peptide synthesis, characterized by a base-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine and a free, nucleophilic thiol on a sterically hindered β,β-dimethylcysteine side chain. This architecture enables its specific use in Boc-solid phase peptide synthesis (Boc-SPPS) for introducing penicillamine residues, which are key for constraining peptide conformation through disulfide bonds or serving as precursors for valine via metal-free desulfurization [2].

Why Free-Thiol Boc-L-Penicillamine Cannot Be Replaced


Substituting Boc-L-penicillamine with a close structural analog, such as Boc-L-cysteine, Boc-D-penicillamine, or the thiol-protected Boc-Pen(Trt)-OH, introduces critical failures in synthetic routes. Boc-L-cysteine lacks the geminal dimethyl substitution, which is essential for stabilizing specific peptide secondary structures and for subsequent desulfurization to valine [1]. The wrong enantiomer, Boc-D-penicillamine, will generate a diastereomeric peptide with different biological activity. Meanwhile, choosing the more stable thiol-protected analog, Boc-Pen(Trt)-OH, appears equivalent but necessitates an additional orthogonal deprotection step, which can be incompatible with acid-sensitive substrates or lead to lower overall yields when a free thiol is the intended functional handle for direct cyclization or ligation [2]. The procurement of the specific free-thiol, L-enantiomer is therefore a non-negotiable specification for certain workflows.

Differentiating Boc-L-Penicillamine from Analogs


Purity Comparison: Free Thiol vs. Protected Analog

The standard purity of Boc-L-penicillamine (free thiol) from commercial sources is typically 97% . In contrast, the more oxidation-resistant S-trityl-protected analog, Boc-Pen(Trt)-OH, is routinely available at an HPLC purity of ≥98% with enantiomeric impurity controlled to ≤0.5% [1]. This 1% lower baseline purity for the free thiol is attributed to its inherent reactivity, leading to minor disulfide formation during storage and handling.

Purity HPLC QC Procurement

Storage Stability and Cold Chain Requirements

Procurement of Boc-L-penicillamine mandates cold chain logistics, with suppliers universally recommending storage at 4°C under an inert nitrogen atmosphere to suppress the free thiol's oxidation to a disulfide . In contrast, the thiol-protected compound Boc-Pen(Trt)-OH is specified for storage at only -20°C, reflecting its significantly greater stability [1]. This contrast in storage conditions highlights the free thiol's much higher reactivity, a feature that is either a synthetic advantage or a logistical liability.

Stability Storage Reactivity Logistics

Synthetic Efficiency in Native Chemical Ligation

A core differentiator is workflow efficiency. Boc-Pen-OH, with its free thiol, can be directly incorporated and then used in on-resin cyclization or as an N-terminal residue for native chemical ligation (NCL). When used as a valine precursor in NCL-desulfurization, this strategy has achieved a remarkable 98% yield in the metal-free desulfurization step to valine [1]. Using a thiol-protected analog like Boc-Pen(Trt)-OH would first require trityl deprotection (with TFA, which also cleaves the Boc group, causing incompatibility) before use in such a context.

Native Chemical Ligation NCL Desulfurization Yield

Optimal Applications for Boc-L-Penicillamine


Disulfide-Rich and Macrocyclic Peptide Synthesis

Boc-Pen-OH is the preferred reagent when a free thiol is required early in a Boc-SPPS synthesis for on-resin disulfide bond formation or cyclization. Its unprotected side chain allows for direct, post-coupling oxidation without a separate deprotection step, which is a key advantage over S-trityl or S-acetamidomethyl (Acm) protected analogs that would require orthogonal cleavage conditions incompatible with the Boc-group retention. The compound's inherent reactivity, evidenced by its cold-chain storage requirement, is an asset in this context .

Valine Precursor for Native Chemical Ligation

Penicillamine serves as a powerful precursor for valine in NCL-desulfurization, and the Boc-protected form is ideal for introducing this moiety at the N-terminus of a peptide fragment via Boc-SPPS. This strategy has been shown to enable high-yielding ligations at sterically demanding valine junctions. Specifically, a 98% yield for the radical-free desulfurization of penicillamine to valine has been achieved, demonstrating the viability of this pathway [1]. The use of the free-thiol compound avoids the need for post-synthetic deprotection of the thiol before the ligation step.

Enantioselective Synthesis with L-Penicillamine Core

For the synthesis of chiral penicillamine-containing peptides or peptidomimetics, the specific (R)-enantiomer is crucial. This compound provides the fundamental chiral L-penicillamine building block with a Boc protecting group, enabling its direct use in constructing diastereomerically pure, biologically active peptides. Its quantitative difference from D-penicillamine is absolute; any substitution would result in a complete loss of biological activity at the target, making enantiomeric purity a non-negotiable procurement specification [2].

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.